molecular formula C8H17F3N2 B13631294 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine

Cat. No.: B13631294
M. Wt: 198.23 g/mol
InChI Key: JIXLHMJRKNZOJB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is a chemical compound with the molecular formula C8H17F3N2 and a molecular weight of 198.23 g/mol . This compound is characterized by the presence of trifluoromethyl groups and diamine functionality, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluorobutan-1-amine with isopropylamine and methylamine in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .

Scientific Research Applications

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The diamine functionality enables it to form stable complexes with metal ions, which can modulate enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorobutan-1-amine
  • 4,4,4-Trifluoro-n3-methylbutane-1,3-diamine
  • 4,4,4-Trifluoro-n3-ethyl-n3-methylbutane-1,3-diamine

Uniqueness

4,4,4-Trifluoro-n3-isopropyl-n3-methylbutane-1,3-diamine is unique due to its specific combination of trifluoromethyl and diamine groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H17F3N2

Molecular Weight

198.23 g/mol

IUPAC Name

4,4,4-trifluoro-3-N-methyl-3-N-propan-2-ylbutane-1,3-diamine

InChI

InChI=1S/C8H17F3N2/c1-6(2)13(3)7(4-5-12)8(9,10)11/h6-7H,4-5,12H2,1-3H3

InChI Key

JIXLHMJRKNZOJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(CCN)C(F)(F)F

Origin of Product

United States

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